N-(4-chlorophenyl)-4-[(propan-2-ylcarbamothioyl)amino]benzenesulfonamide
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Overview
Description
N-(4-CHLOROPHENYL)-4-{[(ISOPROPYLAMINO)CARBOTHIOYL]AMINO}-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-4-{[(ISOPROPYLAMINO)CARBOTHIOYL]AMINO}-1-BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the para position.
Introduction of the Isopropylamino Group: The isopropylamine is reacted with a suitable precursor to form the isopropylamino group.
Formation of the Carbamothioyl Group: This involves the reaction of the isopropylamino group with carbon disulfide and a suitable activating agent.
Coupling with Benzenesulfonamide: The final step involves coupling the intermediate with benzenesulfonamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-4-{[(ISOPROPYLAMINO)CARBOTHIOYL]AMINO}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-4-{[(ISOPROPYLAMINO)CARBOTHIOYL]AMINO}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.
Uniqueness
N-(4-CHLOROPHENYL)-4-{[(ISOPROPYLAMINO)CARBOTHIOYL]AMINO}-1-BENZENESULFONAMIDE is unique due to its specific structural features, such as the chlorophenyl and isopropylamino groups, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
Molecular Formula |
C16H18ClN3O2S2 |
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Molecular Weight |
383.9 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-3-propan-2-ylthiourea |
InChI |
InChI=1S/C16H18ClN3O2S2/c1-11(2)18-16(23)19-13-7-9-15(10-8-13)24(21,22)20-14-5-3-12(17)4-6-14/h3-11,20H,1-2H3,(H2,18,19,23) |
InChI Key |
UBPOLZBGPFAVSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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